Kuraridin

Übersicht

Beschreibung

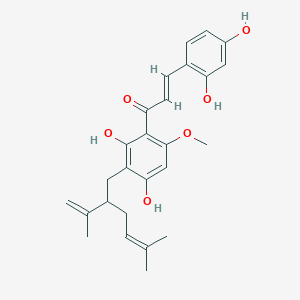

KURAIDIN is a chemical compound with the molecular formula C26H30O6 . It contains a total of 62 atoms, including 30 hydrogen atoms, 26 carbon atoms, and 6 oxygen atoms . The structure of KURAIDIN includes 33 non-hydrogen bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 4 aromatic hydroxyl groups, and 1 aromatic ether

Wirkmechanismus

Target of Action

Kuraridine, a prenylated flavonol extracted from the roots of Sophora flavescens , primarily targets the cGMP specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cGMP, a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

Kuraridine exhibits potent inhibitory activity against cGMP PDE5 . By inhibiting PDE5, Kuraridine prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP enhances vasodilation and smooth muscle relaxation . Additionally, Kuraridine has been found to induce pronounced chloride inward currents in the absence of GABA .

Biochemical Pathways

The primary biochemical pathway affected by Kuraridine is the cGMP-PDE5 pathway . By inhibiting PDE5, Kuraridine increases the levels of cGMP, which in turn activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

It’s known that kuraridine is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Kuraridine’s action primarily involve the relaxation of smooth muscles and vasodilation . These effects are due to the increased levels of cGMP resulting from the inhibition of PDE5 . Additionally, Kuraridine has been found to induce chloride inward currents in the absence of GABA , suggesting potential effects on neuronal signaling.

Biochemische Analyse

Biochemical Properties

Kuraridine plays a crucial role in biochemical reactions, primarily through its inhibitory action on cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5). The inhibition of PDE5 by Kuraridine has an IC50 value of 0.64 μM . This inhibition is selective, showing 2.0- and 12.9-fold selectivity over PDE3 and PDE4, respectively . Kuraridine also induces chloride inward currents in the absence of gamma-aminobutyric acid (GABA), enhancing GABA-induced currents in Xenopus oocytes expressing GABA A receptors .

Cellular Effects

Kuraridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce chloride inward currents, which can affect cellular excitability and signaling . Additionally, Kuraridine’s inhibition of PDE5 can lead to increased levels of cGMP, impacting various downstream signaling pathways and cellular functions .

Molecular Mechanism

At the molecular level, Kuraridine exerts its effects primarily through the inhibition of PDE5. This inhibition prevents the breakdown of cGMP, leading to elevated cGMP levels within cells . The increased cGMP levels can activate protein kinase G (PKG), which in turn can phosphorylate various target proteins, leading to changes in cellular functions and gene expression . Kuraridine’s interaction with GABA A receptors also suggests a role in modulating neurotransmitter signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kuraridine can change over time. Kuraridine is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, Kuraridine’s inhibitory effects on PDE5 and its impact on cellular functions can be observed in both in vitro and in vivo studies . Long-term exposure to Kuraridine may lead to sustained changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of Kuraridine vary with different dosages in animal models. At lower doses, Kuraridine effectively inhibits PDE5 without causing significant adverse effects . At higher doses, Kuraridine may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

Kuraridine is involved in metabolic pathways related to its inhibitory action on PDE5. The inhibition of PDE5 by Kuraridine affects the cGMP signaling pathway, leading to changes in metabolic flux and metabolite levels . Kuraridine’s interaction with other enzymes and cofactors in these pathways can further modulate its metabolic effects .

Transport and Distribution

Within cells and tissues, Kuraridine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Kuraridine’s distribution can affect its concentration in different cellular compartments, influencing its bioactivity and efficacy .

Subcellular Localization

Kuraridine’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Kuraridine within cells can impact its ability to interact with target enzymes and proteins, thereby modulating its biochemical and cellular effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von KURAIDIN umfasst mehrere Schritte, darunter die Bildung von Kohlenstoff-Stickstoff-Bindungen und die Einführung von aromatischen Hydroxylgruppen. Übergangsmetall-katalysierte Reaktionen werden häufig eingesetzt, um diese Umwandlungen zu erreichen. Beispielsweise werden katalytische Guanylierungsreaktionen von Aminen mit Carbodiimiden und Tandem-katalytische Guanylierungs-/Cyclisierungsreaktionen häufig verwendet .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von KURAIDIN großtechnische Reaktionen unter Verwendung ähnlicher katalytischer Prozesse umfassen. Die Verwendung von Elektrosynthesemethoden wurde auch für die Herstellung von Amiden untersucht, die strukturell mit KURAIDIN verwandt sind . Diese Methoden bieten Vorteile in Bezug auf Nachhaltigkeit und Sicherheit, indem gefährliche Reagenzien in situ erzeugt werden, anstatt sie direkt zu handhaben.

Analyse Chemischer Reaktionen

Reaktionstypen: KURAIDIN unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden oft durch bestimmte Reagenzien und Bedingungen erleichtert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können zur Oxidation von KURAIDIN verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet, um KURAIDIN zu reduzieren.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile unter geeigneten Bedingungen umfassen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von KURAIDIN Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

KURAIDIN hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: KURAIDIN wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wurde auf ihre möglichen biologischen Aktivitäten untersucht, darunter ihre Auswirkungen auf zelluläre Prozesse und die Hemmung von Enzymen.

Medizin: KURAIDIN wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und neurologische Erkrankungen.

Industrie: Die Verbindung wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von KURAIDIN beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Beispielsweise wurde gezeigt, dass KURAIDIN Phosphodiesterase 5 hemmt, ein Enzym, das an der Regulation des zyklischen Nukleotidspiegels beteiligt ist . Diese Hemmung kann zu verschiedenen physiologischen Wirkungen führen, darunter Vasodilatation und erhöhter Blutfluss.

Vergleich Mit ähnlichen Verbindungen

KURAIDIN kann mit anderen ähnlichen Verbindungen auf Basis seiner chemischen Struktur und Eigenschaften verglichen werden. Einige ähnliche Verbindungen umfassen:

Curcumin: Eine polyphenolische Verbindung, die in Kurkuma vorkommt und antioxidative und entzündungshemmende Eigenschaften besitzt

Metformin: Ein weit verbreitetes Antidiabetikum mit Wirkungen auf den Zellstoffwechsel und den neurologischen Schutz.

Einzigartigkeit von KURAIDIN: KURAIDIN ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die mehrere aromatische Hydroxylgruppen und eine Ketonfunktionalität umfasst. Diese Struktur verleiht eine unterschiedliche chemische Reaktivität und biologische Aktivität, was KURAIDIN zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Biologische Aktivität

Kuraridin is a natural prenylated flavonoid extracted from Sophora flavescens, a plant widely used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including antiviral, antitumor, antibacterial, and anti-melanogenic properties. Recent studies have elucidated its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

1. Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against reoviruses. A study reported that this compound inhibits viral adsorption and replication by interfering with hemagglutination and viral RNA synthesis. The effective concentrations (EC50) for inhibiting human reoviruses ranged from 14.0 to 176.9 μM, indicating a robust antiviral potential.

| Virus Type | EC50 (μM) |

|---|---|

| Human Reovirus 1 | 14.0 |

| Human Reovirus 2 | 62.0 |

| Korean Porcine Reovirus | 176.9 |

Inhibition of viral protein synthesis was also observed, with significant reductions in viral yields post-treatment with this compound .

2. Antitumor Activity

This compound exhibits promising antitumor effects. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The compound has been shown to modulate key signaling pathways associated with tumor growth and survival.

3. Anti-Melanogenic Activity

Recent research highlighted this compound's role as a potent anti-melanogenic agent, outperforming traditional inhibitors like kojic acid. It inhibits tyrosinase activity—an enzyme critical for melanin production—with an IC50 value as low as 0.04 μM for diphenolase activity.

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.04 |

| Kojic Acid | ~20 |

| Kushenol A | >100 |

This compound's mechanism involves competitive inhibition of tyrosinase by binding to substrate-binding sites, thereby reducing melanogenesis in melanoma cells .

4. Antibacterial Activity

This compound has shown antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating no cytotoxicity on human peripheral blood mononuclear cells at concentrations up to 6411 μg/ml . This suggests its potential as a therapeutic agent against resistant bacterial strains.

5. Other Biological Activities

Additional studies have reported this compound's inhibitory effects on phospholipase C gamma 1 (PLCγ1), glycosidases, and sodium-glucose cotransporters (SGLT), further diversifying its profile as a multi-functional bioactive compound .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its clinical application. A study employing UHPLC-MS/MS methods identified several metabolites of this compound in rat plasma, indicating that hydroxylation and glucuronidation are primary metabolic pathways for this compound.

| Parameter | Value |

|---|---|

| Linear Range | 1–500 ng/mL |

| Correlation Coefficient | 0.9931 |

| Recovery Rate | 90.1% - 100.4% |

These findings suggest that this compound undergoes significant metabolic processing, which could influence its therapeutic efficacy and safety profile .

Eigenschaften

CAS-Nummer |

34981-25-4 |

|---|---|

Molekularformel |

C26H30O6 |

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1 |

InChI-Schlüssel |

PIAPWPAWQGDOMN-SXAWMYDMSA-N |

SMILES |

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |

Isomerische SMILES |

CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C |

Kanonische SMILES |

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |

Synonyme |

kuraridin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Kuraridine and what is its known biological activity?

A1: Kuraridine is a lavandulylated chalcone found in the Chinese crude drug Sophora flavescens, also known as Ku Shen. [, ] It exhibits antimicrobial activity against Staphylococcus aureus and Streptococcus mutans. [] Interestingly, it is also the first reported chalcone to show glycosidase inhibitory activity, specifically against beta-glucosidase with an IC50 value of 57 μM. []

Q2: How potent is Kuraridine as a glycosidase inhibitor compared to other compounds found in Sophora flavescens?

A2: While Kuraridine shows moderate activity against beta-glucosidase, other lavandulylated flavonoids isolated from Sophora flavescens, such as kushenol A, (-)-kurarinone, and sophoraflavanone G, exhibit stronger inhibitory activities against alpha-glucosidase. [, ] This suggests that the specific structure and substitutions on the flavanone backbone might be crucial for enhancing activity against specific glycosidase enzymes.

Q3: Does the presence of a lavandulyl group influence the biological activity of Kuraridine?

A3: Research suggests that the 8-lavandulyl group in the B-ring of flavonoids significantly contributes to glycosidase inhibitory activities. [] Although Kuraridine is a chalcone and not a flavonoid, it also possesses a lavandulyl group. Further studies are needed to understand the specific role of the lavandulyl group in Kuraridine's interaction with beta-glucosidase.

Q4: Are there any studies investigating the structure-activity relationship of Kuraridine and its analogs?

A4: While the provided research highlights the importance of the lavandulyl group for glycosidase inhibition, [] specific studies focusing on the structure-activity relationship of Kuraridine and its analogs are currently lacking. Investigating how modifications to the Kuraridine scaffold affect its activity, potency, and selectivity towards different glycosidases could be valuable for future drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.